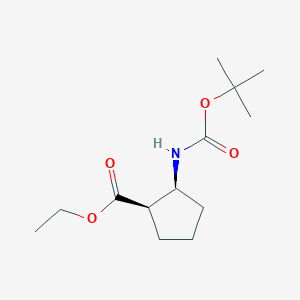

Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate

CAS No.: 1140972-29-7

Cat. No.: VC2838677

Molecular Formula: C13H23NO4

Molecular Weight: 257.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1140972-29-7 |

|---|---|

| Molecular Formula | C13H23NO4 |

| Molecular Weight | 257.33 g/mol |

| IUPAC Name | ethyl (1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate |

| Standard InChI | InChI=1S/C13H23NO4/c1-5-17-11(15)9-7-6-8-10(9)14-12(16)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10+/m1/s1 |

| Standard InChI Key | MHYUFBHMDDIXTD-ZJUUUORDSA-N |

| Isomeric SMILES | CCOC(=O)[C@@H]1CCC[C@@H]1NC(=O)OC(C)(C)C |

| SMILES | CCOC(=O)C1CCCC1NC(=O)OC(C)(C)C |

| Canonical SMILES | CCOC(=O)C1CCCC1NC(=O)OC(C)(C)C |

Introduction

Chemical Identity and Basic Properties

Ethyl (1R,2S)-2-(Boc-amino)cyclopentanecarboxylate is a carbamate-containing compound characterized by its cyclopentane scaffold bearing both an ethyl ester and a tert-butoxycarbonyl (Boc) protected amino group in a specific stereochemical arrangement. The compound possesses a defined stereochemistry at two carbon centers, which contributes significantly to its utility in stereoselective syntheses.

Identification Parameters

The compound is uniquely identified through several chemical identifiers, as presented in the following table:

| Parameter | Value |

|---|---|

| CAS Number | 1140972-29-7 |

| Molecular Formula | C₁₃H₂₃NO₄ |

| Molecular Weight | 257.33 g/mol |

| IUPAC Name | Ethyl (1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate |

| Standard InChIKey | MHYUFBHMDDIXTD-ZJUUUORDSA-N |

| Isomeric SMILES | CCOC(=O)[C@@H]1CCC[C@@H]1NC(=O)OC(C)(C)C |

These parameters establish the unique identity of the compound in chemical databases and literature .

Structural Features and Stereochemistry

Core Structure

The compound consists of a cyclopentane ring serving as the core scaffold, with two key substituents in specific stereochemical orientations:

-

An ethyl carboxylate group at position 1 with R stereochemistry

-

A Boc-protected amino group at position 2 with S stereochemistry

This (1R,2S) stereochemistry is crucial to the compound's functionality and applications in stereoselective synthesis. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality, preventing unwanted reactions during multi-step syntheses.

Stereoisomers

The cyclopentane scaffold with these substituents can exist in four potential stereoisomeric configurations:

| Stereoisomer | Configuration | CAS Number |

|---|---|---|

| Ethyl (1R,2S)-2-(Boc-amino)cyclopentanecarboxylate | cis | 1140972-29-7 |

| Ethyl (1S,2R)-2-(Boc-amino)cyclopentanecarboxylate | cis | 1140972-31-1 |

| Ethyl (1R,2R)-2-(Boc-amino)cyclopentanecarboxylate | trans | Not specified in search results |

| Ethyl (1S,2S)-2-(Boc-amino)cyclopentanecarboxylate | trans | Not specified in search results |

Each stereoisomer possesses distinct chemical properties and potential applications in different synthetic pathways .

Synthesis Methods

General Synthetic Approaches

The synthesis of Ethyl (1R,2S)-2-(Boc-amino)cyclopentanecarboxylate typically involves several key steps that can be summarized as follows:

-

Starting material: Cyclopentanone or ethyl 2-oxocyclopentanecarboxylate

-

Reductive amination: Introduction of the amino group with stereochemical control

-

Protection: Addition of the Boc protecting group

Stereochemical Control

One reported synthetic approach involves reductive amination of 2-oxocyclopentane carboxylic acid ethyl ester with a chiral amine such as α-phenylethylamine. This step is critical for controlling the stereochemistry of the product. The product can be isolated as a single stereoisomer through crystallization as a salt form .

This methodology allows for selective synthesis of specific stereoisomers, which is crucial for applications requiring stereochemical purity .

Optimization for Scale-Up

For industrial or larger-scale production, the synthesis can be optimized using:

-

Continuous flow reactors for better process control

-

Automated systems to ensure consistent yield and purity

-

Modified reaction conditions to improve efficiency and reduce waste

Physical and Chemical Properties

Physical Properties

The physical properties of Ethyl (1R,2S)-2-(Boc-amino)cyclopentanecarboxylate are important for handling, storage, and applications in synthesis:

| Property | Value | Reference |

|---|---|---|

| Physical State | Solid | Inferred from melting point |

| Melting Point | 64-66°C | |

| Solubility | Soluble in common organic solvents | Inferred from structure |

| Stability | Stable when stored properly |

Chemical Reactivity

The compound's chemical reactivity is dominated by its functional groups:

-

The Boc-protected amino group can be deprotected under acidic conditions (typically TFA) to reveal the free amine, which can then participate in further reactions

-

The ethyl ester can undergo hydrolysis, transesterification, or reduction depending on the reaction conditions

-

The cyclopentane ring provides conformational rigidity to the molecule

Applications in Organic Synthesis

Peptide Synthesis

Ethyl (1R,2S)-2-(Boc-amino)cyclopentanecarboxylate serves as a valuable building block in peptide synthesis:

-

The compound can be incorporated into peptide chains to create conformationally constrained analogs

-

The cyclopentane ring introduces rigidity into the peptide structure, which can enhance binding specificity to biological targets

-

The specific stereochemistry can influence the three-dimensional structure of the resulting peptides

Medicinal Chemistry

In medicinal chemistry, this compound and its derivatives have significant applications:

-

Development of peptide-based drugs with improved pharmacokinetic properties

-

Creation of protease inhibitors that leverage the conformational constraints of the cyclopentane ring

-

Design of compounds with enhanced stability against metabolic degradation due to the non-natural amino acid structure

As a Synthetic Intermediate

The compound functions as a versatile intermediate in the synthesis of complex molecules:

-

The Boc group provides selective protection of the amino functionality, allowing for targeted reactions at other sites

-

After deprotection, the free amine can participate in various reactions including amide formation, reductive amination, and nucleophilic substitution

-

The ethyl ester can be transformed into various other functional groups such as amides, acids, aldehydes, or alcohols

Research Applications and Findings

Biochemical Studies

The compound has been utilized in biochemical research to:

-

Study interactions with biological targets

-

Elucidate mechanisms of action within biological systems

-

Serve as a template for the development of more complex bioactive molecules

Structure-Activity Relationships

Research has shown that the cyclopentane structure contributes significantly to the pharmacological properties of derivatives synthesized from this compound. The conformational constraints imposed by the cyclopentane ring can lead to enhanced binding specificity to target proteins.

Comparative Analysis

When compared to related compounds, Ethyl (1R,2S)-2-(Boc-amino)cyclopentanecarboxylate stands out due to:

-

Its specific stereochemistry, which influences its chemical reactivity and biological activity

-

The combination of the Boc protecting group and ethyl ester, which allows for selective transformations

-

The conformational rigidity provided by the cyclopentane ring, which can translate into unique biological properties when incorporated into larger molecules

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume